molecular formula C8H8F2O2 B2624597 (3,4-Difluoro-2-methoxyphenyl)methanol CAS No. 1779895-68-9

(3,4-Difluoro-2-methoxyphenyl)methanol

Cat. No.: B2624597
CAS No.: 1779895-68-9
M. Wt: 174.147
InChI Key: DVRHSYNJASBWMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3,4-Difluoro-2-methoxyphenyl)methanol: is an organic compound with the molecular formula C8H8F2O2 It is characterized by the presence of two fluorine atoms, a methoxy group, and a hydroxymethyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the reaction of 3,4-difluoroanisole with formaldehyde in the presence of a base to form the desired product .

Industrial Production Methods: Industrial production of (3,4-Difluoro-2-methoxyphenyl)methanol may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure high-quality output .

Chemical Reactions Analysis

Types of Reactions: (3,4-Difluoro-2-methoxyphenyl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: (3,4-Difluoro-2-methoxyphenyl)methanol is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis .

Biology: In biological research, this compound can be used to study the effects of fluorine substitution on biological activity. It may also serve as a precursor for the synthesis of biologically active molecules .

Medicine: The presence of fluorine atoms can enhance the metabolic stability and bioavailability of drug candidates .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including the development of new polymers and coatings .

Mechanism of Action

The mechanism of action of (3,4-Difluoro-2-methoxyphenyl)methanol depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can influence the compound’s binding affinity and selectivity for its targets .

Comparison with Similar Compounds

  • (3,4-Difluoro-2-methoxyphenyl)carboxylic acid
  • (3,4-Difluoro-2-methoxyphenyl)amine
  • (3,4-Difluoro-2-methoxyphenyl)thiol

Uniqueness: (3,4-Difluoro-2-methoxyphenyl)methanol is unique due to the combination of fluorine atoms and a methoxy group on the benzene ring, along with a hydroxymethyl group. This combination imparts distinct chemical and physical properties, making it valuable for various applications .

Properties

IUPAC Name

(3,4-difluoro-2-methoxyphenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F2O2/c1-12-8-5(4-11)2-3-6(9)7(8)10/h2-3,11H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVRHSYNJASBWMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1F)F)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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